Ethanesulfonic acid, 1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonic acid, 1-oxo-, also known as ethylsulfonic acid, is a sulfonic acid with the chemical formula CH₃CH₂SO₃H. It is a colorless liquid that is highly soluble in water and has a strong acidic nature. This compound is used in various industrial and pharmaceutical applications due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
Classical Synthesis: Ethanesulfonic acid can be synthesized by boiling ethyl iodide with crystallized ammonium sulfite in water, followed by the addition of lead oxide and hydrogen sulfide to form the lead salt of ethylsulfonic acid.
Modern Synthesis: A more recent method involves the reaction of 2-oxosuccinic acid with fuming nitric acid and sulfuric acid at low temperatures to produce ethanesulfonic acid.
Industrial Production Methods:
Electrolytic Reduction: Ethanesulfonic acid is employed in the electrolytic reduction of perrhenate solutions, which is a key step in its industrial production.
Types of Reactions:
Oxidation: Ethanesulfonic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It participates in reduction reactions, particularly in the electrolytic reduction of perrhenate solutions.
Substitution: This compound can undergo substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Fuming nitric acid and sulfuric acid are commonly used in oxidation reactions.
Reducing Agents: Hydrogen sulfide is used in the reduction of lead salts during synthesis.
Major Products:
Ethylsulfonic Acid Esters: Reaction with triethoxymethane produces ethanesulfonic acid ethyl ester.
Scientific Research Applications
Ethanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethanesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It targets molecular pathways involving sulfonation and alkylation, facilitating the formation of sulfonate esters and other derivatives .
Comparison with Similar Compounds
Methanesulfonic Acid (CH₃SO₃H): Similar in structure but with a methyl group instead of an ethyl group.
Propane-1-sulfonic Acid (C₃H₇SO₃H): Contains a longer carbon chain compared to ethanesulfonic acid.
Uniqueness:
- Ethanesulfonic acid’s unique properties, such as its strong acidity and solubility in water, make it particularly effective as a catalyst in various chemical reactions. Its ability to participate in both oxidation and reduction reactions also sets it apart from other sulfonic acids .
Properties
CAS No. |
117122-16-4 |
---|---|
Molecular Formula |
C2H4O4S |
Molecular Weight |
124.12 g/mol |
IUPAC Name |
1-oxoethanesulfonic acid |
InChI |
InChI=1S/C2H4O4S/c1-2(3)7(4,5)6/h1H3,(H,4,5,6) |
InChI Key |
CWMYWRMDANXCSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.